molecular formula C22H21N3O3 B14942657 Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate

Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate

Cat. No.: B14942657
M. Wt: 375.4 g/mol
InChI Key: NHJDGPGCNZPLNJ-UHFFFAOYSA-N
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Description

ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an indole moiety fused with a naphthoquinone system, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of a nitro group in 1-nitronaphtho[1,2,3-cd]indol-6(2H)-ones with primary and secondary aliphatic amines . The reaction conditions often include refluxing in solvents like ethyl cellosolve and the use of catalysts such as sodium amide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with butylamine can yield 1-butylamino-2-methylnaphtho[1,2,3-cd]indol-6(2H)-one .

Mechanism of Action

The mechanism of action of ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The naphthoquinone system can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its fused indole-naphthoquinone structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 4-(8-oxo-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-15-yl)piperazine-1-carboxylate

InChI

InChI=1S/C22H21N3O3/c1-2-28-22(27)25-12-10-24(11-13-25)21-19-14-6-3-4-7-15(14)20(26)16-8-5-9-17(23-21)18(16)19/h3-9,23H,2,10-13H2,1H3

InChI Key

NHJDGPGCNZPLNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N2

Origin of Product

United States

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